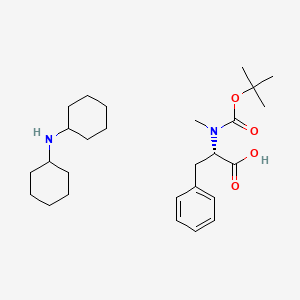

Boc-N-Me-Phe DCHA

Description

Significance of N-Methylated Amino Acids as Building Blocks in Peptide Synthesis

The incorporation of N-methylated amino acids into peptide sequences is a key strategy for improving the pharmacokinetic profiles of bioactive peptides. merckmillipore.commerckmillipore.com These modified building blocks are instrumental in transforming native peptides, which often suffer from poor metabolic stability and low bioavailability, into viable drug candidates. peptide.compeptide.com The process of N-methylation is not merely a minor tweak but a fundamental change that impacts everything from enzymatic resistance to the peptide's three-dimensional shape. peptide.comresearchgate.net

A primary obstacle for peptide-based therapeutics is their rapid degradation by proteases in the body. peptide.com N-methylation of the peptide backbone provides a robust solution to this problem by sterically shielding the amide bond from enzymatic cleavage. merckmillipore.comnih.gov The presence of the methyl group on the nitrogen atom physically obstructs the access of proteolytic enzymes, which are highly specific for the geometry of a standard peptide bond. scielo.org.mxnih.gov This modification dramatically increases the peptide's resistance to proteolysis, a crucial factor for maintaining its concentration and activity in a biological environment. merckmillipore.commerckmillipore.comenamine.net Research has shown that even single N-methyl substitutions can lead to a significant increase in resistance to enzymes like trypsin. nih.gov

Poor oral availability is another major hurdle for peptide drugs, largely due to low permeability across the intestinal wall. peptide.com N-methylation can significantly enhance intestinal permeability. peptide.comnih.gov The substitution of the polar amide proton (N-H) with a nonpolar N-methyl group reduces the molecule's capacity for hydrogen bonding and increases its lipophilicity. google.com This change facilitates the peptide's passive diffusion across the lipid membranes of intestinal cells. peptide.compeptide.com Studies on cyclic hexapeptides have demonstrated that multiple N-methylations can substantially improve permeability in Caco-2 models, which simulate the human intestinal barrier. acs.org

While N-methylation increases lipophilicity, it can also, perhaps counterintuitively, improve the solubility of certain peptides, particularly those prone to aggregation. scielo.org.mxrsc.org Many hydrophobic peptides, such as the amyloid-β peptide implicated in Alzheimer's disease, tend to self-assemble into insoluble β-sheet structures. scielo.org.mx The N-methyl groups disrupt the intermolecular hydrogen bonding network that is essential for the formation of these aggregates. peptide.comresearchgate.net By blocking one face of the peptide backbone from participating in hydrogen bonding, N-methylation prevents fibril formation and can even break down pre-formed aggregates, thereby increasing the effective solubility and stability of the peptide in solution. acs.orgnih.gov

The introduction of an N-methyl group imposes significant steric constraints on the peptide backbone, reducing its conformational flexibility. peptide.commdpi.com This rigidity can be advantageous, as it can lock the peptide into a specific three-dimensional structure that is optimal for binding to its biological target. researchgate.net N-methylation influences the preference for cis or trans amide bond conformations, often promoting the formation of turn structures. merckmillipore.commerckmillipore.com This conformational control can be used to enhance the activity and receptor selectivity of a peptide, in some cases even converting a receptor agonist into an antagonist. peptide.compeptide.comnih.gov

The utility of N-methylation is validated by its presence in numerous biologically active natural products. enamine.netacs.org Compounds like cyclosporine, an immunosuppressant, and the chemotherapy agent dactinomycin (B1684231) are cyclic peptides that feature multiple N-methylated residues. enamine.netnih.gov These natural molecules serve as an inspiration for medicinal chemists, demonstrating that N-methylation is a naturally evolved strategy to confer drug-like properties such as metabolic stability and cell permeability. nih.govnih.gov Consequently, the synthesis of N-methylated peptides is a widely used approach in the development of new therapeutics, including enzyme inhibitors and receptor modulators. researchgate.net

Data Tables

Influence on Peptide Conformational Preferences

Role of N-Methylphenylalanine Derivatives in Drug Discovery and Chemical Biology

N-methylphenylalanine and its derivatives are of significant interest in medical and biological research, particularly in pharmacology and biochemistry. ontosight.ai The modification of amino acids within proteins can drastically alter their function and interactions, a key consideration in drug development and understanding disease mechanisms. ontosight.ai

Development of Novel Therapeutic Agents

The incorporation of N-methylated amino acids, such as N-methylphenylalanine, is a critical strategy for enhancing the therapeutic potential of peptides. researchgate.net N-methylation can significantly increase the in vivo half-life of peptides by making them more resistant to enzymatic degradation. researchgate.netmerckmillipore.com This "magic methyl effect" refers to the substantial improvement in a compound's biological activity due to the modification of its pharmacokinetic properties upon the addition of a methyl group. researchgate.net This strategy has been instrumental in the development of novel therapeutic agents with improved stability and bioavailability. chemimpex.comontosight.ai

Design of Enzyme Inhibitors and Receptor Modulators

N-methylated peptides are valuable in designing specific enzyme inhibitors and receptor modulators. nih.gov The conformational constraints imposed by the N-methyl group can lead to a more defined three-dimensional structure, which is crucial for selective binding to enzyme active sites or receptors. researchgate.net This structural rigidity can block potential intramolecular hydrogen bonding and proteolytic enzyme cleavage sites, further enhancing their inhibitory or modulatory activity. scielo.org.mx The ability to fine-tune the conformation of a peptide allows for the development of highly selective agonists and antagonists for various receptors. nih.gov

Applications in Oncology and Neurology

In oncology, peptide-based therapies are gaining traction due to their high specificity and reduced toxicity compared to traditional chemotherapy. nih.gov The use of N-methylphenylalanine derivatives in peptide synthesis can enhance the efficacy and selectivity of anticancer agents. chemimpex.com These modified peptides can be designed to target specific molecular pathways involved in cancer progression, such as apoptosis induction and inhibition of angiogenesis. nih.gov

In the field of neurology, N-methylated peptides are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. nih.gov For instance, N-methylated derivatives of the β-amyloid peptide have been shown to prevent the formation of toxic fibrillar aggregates, a hallmark of the disease. nih.govmdpi.com Furthermore, radiolabeled amino acids, including derivatives of phenylalanine, are used in positron emission tomography (PET) for imaging brain tumors and neuroendocrine tumors, aiding in diagnosis and treatment monitoring. snmjournals.org

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Impact of N Methylation

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of a methyl group for the amide proton in a peptide backbone, introduces significant conformational changes. This alteration is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability and membrane permeability. nih.gov

Propensity for Turn Conformations and Cis-Amide Bonds

A significant consequence of N-methylation is the decreased energy barrier between the cis and trans conformations of the amide bond. rsc.orgub.edu In typical peptides, the trans conformation is strongly favored. However, the presence of an N-methyl group makes the cis conformation more accessible. ub.edu This increased likelihood of cis-amide bonds can induce turn-like structures in the peptide chain. merckmillipore.comrsc.org For instance, N-methylation has been shown to promote the formation of β-turns. rsc.org The ability to favor specific turn conformations is a valuable tool in peptide design, allowing for the creation of well-defined secondary structures.

Effects on Dihedral Angles and Amide Bond Planarity

N-methylation directly impacts the main-chain dihedral angles, phi (φ) and psi (ψ), which define the conformation of the peptide backbone. The steric bulk of the methyl group restricts the accessible conformational space for these angles. researchgate.net Computational studies have shown that N-methylation can render certain regions of the Ramachandran plot, such as the α-helical region, inaccessible. researchgate.net While the amide bond in peptides is generally planar, significant deviations from planarity can occur in strained systems. sci-hub.se N-methylation can influence this planarity, although the primary effect is on the rotational barrier around the C-N bond. Studies on related N-methylated compounds have shown that while the amide moiety tends to remain planar to maintain conjugation, increased steric hindrance from multiple methyl groups can lead to greater deviation from planarity. nih.govrcsi.com

Spectroscopic and Computational Techniques for Conformational Studies

A combination of spectroscopic and computational methods is essential to fully characterize the conformational landscape of N-methylated peptides like those containing Boc-N-Me-Phe.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution. nih.govresearchgate.net For N-methylated peptides, NMR can provide crucial information about the cis/trans isomerization of the amide bond. The presence of both isomers can be detected by the appearance of two distinct sets of signals in the NMR spectrum. mdpi.comthieme-connect.de The ratio of cis to trans conformers can be determined by integrating these unique signals. rsc.org

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide distance constraints between protons, which helps in determining the three-dimensional structure. nih.gov Chemical shift analysis of backbone nuclei (Hα, Cα, Cβ) can also offer insights into the secondary structure propensity. researchgate.net For example, upfield shifts of certain protons can be indicative of a turn-like conformation. researchgate.net Amide temperature coefficients, determined by measuring the change in amide proton chemical shift with temperature, can identify solvent-exposed versus internally hydrogen-bonded amides, providing further clues about the peptide's conformation. pnas.org

Table 1: Representative NMR Data for Conformational Analysis of N-Methylated Peptides

| NMR Parameter | Information Gained | Reference |

| Signal Duplication | Presence of cis and trans isomers of the N-methylated amide bond. | mdpi.com |

| Integration of Signals | Quantitative ratio of cis to trans conformers. | rsc.org |

| NOE/ROE | Inter-proton distances, crucial for 3D structure determination. | nih.gov |

| Chemical Shifts (Hα, Cα) | Indication of secondary structure elements (e.g., turns, helices, strands). | researchgate.net |

| Amide Temperature Coefficients | Identification of solvent-exposed vs. intramolecularly H-bonded NH groups. | pnas.org |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides precise information about the conformation of molecules in the solid state at atomic resolution. nih.gov For peptides containing N-methylated residues, crystallographic studies can definitively determine the backbone dihedral angles and the cis or trans nature of the amide bond in the crystalline form. acs.orgresearchgate.net This technique has been instrumental in observing how N-methylation can control the assembly of peptide oligomers by preventing uncontrolled aggregation and enabling the formation of well-defined crystal structures. acs.orgnih.gov The solid-state structure can reveal specific intramolecular interactions and packing forces that stabilize a particular conformation. Comparing crystal structures with solution-state NMR data can provide a more complete picture of the molecule's conformational dynamics.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Energy Barriers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. purdue.edu It allows for the calculation of various molecular properties, including preferred conformations and the energy barriers between different conformational states. purdue.edumdpi.com For N-methylated amino acid derivatives like Boc-N-Me-Phe, DFT calculations provide critical insights into the structural effects of the N-methyl group.

Research employing DFT calculations on N-methylated amino acid analogs reveals several key impacts of N-methylation. One of the most significant effects is the lowering of the energy barrier for cis-trans isomerization of the amide bond. rsc.orgresearchgate.netrsc.orglongdom.org The N-methyl group reduces the energy difference between the cis and trans conformations, making the cis configuration more accessible than in non-methylated peptides. ub.edu This increased likelihood of a cis-amide bond allows the peptide to adopt conformations that would otherwise be improbable. ub.edu Quantum chemical studies have shown that the energy barrier between cis and trans forms is lower in water than in hydrophobic solvents. jst.go.jp

Furthermore, DFT studies consistently show that N-methylation leads to an increase in lipophilicity, as indicated by higher ClogP values. rsc.orgresearchgate.netlongdom.org Concurrently, properties like polarizability and dipole moment are also increased, which can lead to greater aqueous solubility despite the increased lipophilicity. rsc.orgresearchgate.netrsc.orglongdom.org These calculations help rationalize the improved ADMET (absorption, distribution, metabolism, excretion, toxicity) properties often observed in N-methylated peptide drug candidates. longdom.org

The calculations also provide information on frontier molecular orbitals (HOMO and LUMO). Typically, N-methylated amino acids exhibit a higher energy HOMO (Highest Occupied Molecular Orbital) and a decreased HOMO-LUMO energy gap compared to their non-methylated counterparts. rsc.orgrsc.orglongdom.org This suggests that N-methylation makes the compounds more polarized and potentially more reactive. longdom.org

| Property | Impact of N-Methylation | Rationale / Consequence | Reference |

|---|---|---|---|

| Cis/Trans Energy Barrier (EA) | Lowered | Facilitates access to cis-amide bond conformations, increasing conformational diversity. | rsc.orgresearchgate.netrsc.org |

| Lipophilicity (ClogP) | Increased | Enhances membrane permeability and potential for oral bioavailability. | researchgate.netlongdom.org |

| Aqueous Solubility (ΔGsolv) | Increased (more negative ΔGsolv) | Result of increased polarizability and dipole moment, despite higher lipophilicity. | rsc.orgrsc.orglongdom.org |

| Dipole Moment (µ) | Increased | Contributes to increased polarity and solubility. | rsc.orgrsc.org |

| HOMO-LUMO Energy Gap | Decreased | Implies higher chemical reactivity and polarizability. | rsc.orglongdom.org |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Interatomic Distances

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (2D NMR) technique that is indispensable for determining the three-dimensional structure of molecules in solution. escholarship.org The basis of the technique is the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another. This effect is distance-dependent, specifically proportional to the inverse sixth power of the distance between the nuclei. ethz.ch Consequently, NOESY experiments detect cross-peaks between protons that are close in space (typically < 5 Å), even if they are far apart in the covalent structure. ethz.chacs.org

For N-methylated peptides such as those derived from Boc-N-Me-Phe, NOESY provides crucial distance restraints that define the molecule's conformation. escholarship.orgacs.org The integrated volumes of the NOESY cross-peaks are used to calculate interproton distances, which are then used as constraints in molecular dynamics or distance geometry calculations to generate a model of the molecule's 3D structure. escholarship.orgacs.org

Key applications of NOESY in the analysis of N-methylated peptides include:

Determining Backbone Torsion Angles: The presence or absence of specific NOEs between backbone protons (e.g., N-H, Cα-H) and side-chain protons helps to define the peptide's secondary structure. nih.gov

Identifying Cis/Trans Isomers: The N-methyl group gives a distinct resonance in the NMR spectrum. NOEs between this N-methyl group and adjacent protons, particularly the α-proton of the same residue (intra-residue) or the preceding residue (inter-residue), are powerful indicators of the cis or trans conformation of the N-methylated peptide bond.

Mapping Side-Chain Orientations: NOEs between the aromatic protons of the phenylalanine side chain and other parts of the molecule reveal the orientation of the phenyl group, which is often critical for receptor interaction. nih.govsemanticscholar.org

| Observed NOE Correlation | Structural Implication | Reference |

|---|---|---|

| Strong intra-residue NOE between N-CH3 and Hα | Indicates a trans-amide bond conformation. | escholarship.orgrsc.org |

| Strong inter-residue NOE between N-CH3 and preceding residue's Hα | Indicates a cis-amide bond conformation. | escholarship.org |

| NOEs between aromatic side chain and backbone protons | Defines the χ (chi) torsion angles and the spatial orientation of the phenyl ring. | nih.govsemanticscholar.org |

| Absence of NOEs between distant protons | Confirms a lack of proximity (> 5 Å), constraining the overall fold. | ethz.chnih.gov |

Receptor-Bound Conformations and Ligand-Receptor Interactions

The biological activity of a peptide is intrinsically linked to its ability to adopt a specific conformation when bound to its receptor. N-methylation is a key chemical modification used to influence this process, affecting not only the peptide's intrinsic conformational preferences but also its interactions within the receptor's binding pocket. researchgate.netnih.gov

Structural Restraints Imposed by N-Methylated Residues

The introduction of an N-methyl group onto a peptide backbone imposes significant structural restraints that modulate its conformational flexibility. nih.govnih.gov This has two primary consequences:

Reduced Flexibility: The steric bulk of the methyl group restricts the range of accessible phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. jst.go.jp This pre-organization can reduce the entropic penalty of binding, as the molecule has fewer conformations to sample before finding the bioactive one. researchgate.net

Elimination of Hydrogen Bond Donors: The N-methyl group replaces the amide proton, thereby removing its ability to act as a hydrogen bond donor. researchgate.netmdpi.com This prevents the formation of certain intramolecular hydrogen bonds that might stabilize non-bioactive conformations and alters the hydrogen-bonding patterns with the receptor. nih.govmdpi.com In some cases, this can disrupt unfavorable interactions or force the ligand into a more potent binding mode.

Location within Receptor Cavities

When an N-methylated ligand binds to a receptor, the N-methylated residue often plays a specific role in its positioning within the binding cavity. The methyl group itself, being hydrophobic, can engage in favorable van der Waals or hydrophobic interactions with nonpolar pockets of the receptor. acs.org

In studies of synthetic receptors (cavitands), the N-methyl group of N-methylated amino acids was found to be deeply included within the receptor's aromatic cavity, where it establishes stabilizing cation-π interactions. acs.orgmdpi.com This deep inclusion is enthalpically more favorable than the binding of non-methylated counterparts. acs.org Similarly, in biological receptors, the N-terminal region of peptides, including modified residues, often becomes rigid through direct interaction with the receptor, forming a well-defined hydrophobic core within the binding site. pnas.org The specific location of the N-methyl group can thus anchor a portion of the ligand, orienting the rest of the molecule for optimal interaction. nih.gov

Mutual Arrangement of Aromatic Side Chains

The conformation of aromatic side chains, such as the phenyl group in phenylalanine, is frequently a determining factor in ligand-protein recognition. nih.gov These side chains often participate in stacking interactions (π-π or cation-π) with aromatic residues (e.g., Tyr, Trp, Phe, His) within the receptor's binding site. pnas.orgresearchgate.net

N-methylation influences the mutual arrangement of these aromatic side chains in several ways. The structural restraints imposed by the N-methyl group on the backbone can dictate the orientation of the attached side chain, thereby controlling its presentation to the receptor. nih.gov Molecular docking studies have shown that N-methylation can alter the arrangement of aromatic side chains, which in turn affects receptor selectivity. nih.gov For instance, the enhanced stacking between methylated bases and aromatic side chains of proteins plays a dominant role in some recognition events. pnas.org The near-perfect parallel alignment and substantial overlap between the interacting rings highlight the importance of this geometry for binding. pnas.org In multisubunit receptor complexes, aromatic side chains like Tyr and Phe can create a base that restrains the position of a binding partner's helix, an interaction that would be sensitive to the precise positioning dictated by backbone modifications like N-methylation. cas.cn

Biological and Pharmacological Implications of N Methylphenylalanine Derivatives

Impact on Proteolytic Stability and Pharmacokinetic Properties

A primary advantage of N-methylation is the significant improvement in the pharmacokinetic properties of bioactive peptides. peptide.comgoogle.com Many naturally occurring peptides are quickly broken down by enzymes in the body, which limits their therapeutic window. peptide.com By modifying the peptide backbone, N-methylation provides a crucial defense against this degradation, leading to a more robust and effective molecule. peptide.comgoogle.com

The increased resistance to enzymatic breakdown directly translates to a longer in vivo half-life for N-methylated peptides. peptide.com Many peptides are rapidly metabolized by proteolytic enzymes, resulting in a short duration of action within the body. peptide.com By introducing N-methyl amino acids, the enzymatic stability of the peptide is increased, which in turn extends its circulation time and half-life. peptide.comiris-biotech.de This enhancement means that the therapeutic effects of the peptide can be maintained for a longer period, potentially reducing the frequency of administration required to achieve a therapeutic effect. peptide.com

Resistance to Peptidase Degradation

Modulation of Membrane Permeability and Bioavailability

Beyond improving stability, N-methylation also plays a critical role in modulating how peptides interact with biological membranes, which is fundamental to their absorption and distribution in the body. google.com This includes their ability to cross the intestinal lining and even the highly selective blood-brain barrier. peptide.com

Most peptides exhibit poor oral availability because they are either broken down by digestive enzymes or are not well absorbed through the intestine. peptide.com The introduction of N-methyl amino acids can address both of these issues. By increasing stability against peptidases and enhancing intestinal permeability, N-methylation can significantly improve a peptide's oral bioavailability. peptide.com The intestinal barrier is a complex structure that regulates the passage of substances from the gut into the bloodstream, and factors that disrupt or modulate this barrier can significantly impact the absorption of nutrients and drugs. nih.gov The structural changes induced by N-methylation appear to facilitate the passage of peptides across this barrier. peptide.com

Delivering drugs to the central nervous system (CNS) is a major challenge due to the formidable blood-brain barrier (BBB), which restricts the passage of most molecules from the bloodstream into the brain. nih.gov Recent studies have shown that peptides rich in N-methylphenylalanine can act as effective BBB shuttles. peptide.com These peptides appear to passively diffuse across the BBB, a characteristic that is highly desirable for CNS drug delivery. peptide.comnih.gov In one study, peptides such as N-MePhe-(N-MePhe)3-CONH2 were shown to effectively carry non-permeating drugs across in vitro BBB models. nih.gov This capability opens up new possibilities for treating neurological disorders by enabling the delivery of therapeutic agents directly to the brain. nih.gov The transport of essential amino acids like phenylalanine across the BBB is a known physiological process, but the permeability for many large neutral amino acids is significantly reduced in certain metabolic disorders. nih.gov The development of N-methylphenylalanine-based shuttles provides a novel strategy to overcome these transport limitations. peptide.comnih.gov

The ability of N-methylated peptides to cross biological membranes is often correlated with their lipophilicity, or their affinity for lipid-rich environments. The N-methylation of a peptide backbone can increase its lipophilicity by reducing the hydrogen-bonding capacity of the amide nitrogen. A higher lipophilicity can facilitate partitioning into cell membranes, thereby enhancing permeability. vulcanchem.com For instance, the compound Boc-D-N-Me-Phe-DCHA has a calculated LogP value of 6.18150, which indicates a significant lipophilic character. innospk.com Studies on N-methylphenylalanine-rich peptides have also involved the examination of their lipophilicity to understand their permeation mechanisms. nih.gov The strategic modification of peptides to increase their lipophilicity, such as through the incorporation of N-methylated residues, is a recognized approach for improving their pharmacokinetic properties. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of Boc-N-Me-Phe DCHA and Related Derivatives

| Property | Boc-N-Me-Phe-OH · DCHA | Boc-D-N-Me-Phe-OH DCHA | Boc-N-methyl-4-chloro-D-phenylalanine |

| Synonyms | N-Boc-N-methyl-L-phenylalanine dicyclohexylamine (B1670486) salt | Boc-D-N-Me-Phe-DCHA | Boc-N-Me-D-Phe(4-Cl)-OH |

| CAS Number | 40163-88-0 peptide.com | 102185-45-5 innospk.com | 125324-00-7 chemimpex.com |

| Molecular Formula | C₁₅H₂₁NO₄·C₁₂H₂₃N peptide.comapexbt.com | C₂₇H₄₄N₂O₄ innospk.com | C₁₅H₂₀NO₄Cl chemimpex.com |

| Molecular Weight | 460.65 g/mol innospk.comapexbt.com | 460.649 g/mol innospk.com | 313.76 g/mol chemimpex.com |

| Appearance | Powder sigmaaldrich.com | White powder innospk.com | White powder chemimpex.com |

| Melting Point | 174-177 °C sigmaaldrich.com | Not specified | 121-127 °C chemimpex.com |

| Storage Temperature | 2-8°C sigmaaldrich.com | -20°C innospk.com | 0-8°C chemimpex.com |

| Purity | ≥98% (TLC) sigmaaldrich.com | ≥98.0% innospk.com | ≥ 98% (HPLC) chemimpex.com |

Table 2: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased peptide.comgoogle.com | Steric hindrance of the N-methyl group prevents peptidase access to the peptide bond. peptide.com |

| In Vivo Half-Life | Enhanced peptide.com | Reduced enzymatic degradation leads to slower clearance from the body. peptide.comiris-biotech.de |

| Intestinal Permeability | Increased peptide.com | Improved stability in the digestive tract and potentially altered membrane interaction. peptide.com |

| Blood-Brain Barrier Permeation | Enabled/Enhanced peptide.comnih.gov | Peptides rich in N-methylphenylalanine can act as passive BBB shuttles. peptide.comnih.gov |

| Lipophilicity | Generally Increased | The N-methyl group reduces the hydrogen-bonding potential of the amide backbone. |

Blood-Brain Barrier Shuttles and CNS Drug Delivery

Therapeutic Applications of N-Methylated Peptides and Derivatives

The incorporation of N-methylated amino acids, particularly N-methylphenylalanine, into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. acs.org N-methylation can improve pharmacological characteristics such as stability against breakdown by enzymes, selectivity for specific biological receptors, and the ability to permeate cell membranes. nih.govresearchgate.net These modifications have led to the development of peptide derivatives with potential applications across various disease areas.

Anti-inflammatory Agents

N-methylated peptides and their derivatives are being explored as potential anti-inflammatory agents. The modification of peptides with N-methylated amino acids can influence their interaction with receptors involved in inflammatory pathways. For instance, dipeptide derivatives containing tryptophan have been identified as inhibitors of formyl peptide receptor 1 (FPR1), a receptor implicated in neutrophilic inflammatory diseases. researchgate.net The introduction of N-methyl groups can also be a strategy to improve the stability and efficacy of peptides designed to have anti-inflammatory effects. While specific peptides containing Boc-N-Me-Phe as anti-inflammatory agents are a subject of ongoing research, the general principle of using N-methylation to enhance anti-inflammatory peptides is established. researchgate.netgoogle.com For example, the peptide L-Histidine hydrochloride hydrate (B1144303) has been noted for its anti-inflammatory and antioxidant properties. medchemexpress.com

Table 1: Examples of Peptides and Derivatives with Anti-inflammatory Connections This table is interactive. You can sort and filter the data.

| Compound/Peptide Class | Target/Mechanism | Implication in Inflammation | Reference |

|---|---|---|---|

| Tryptophan-containing dipeptides | Formyl Peptide Receptor 1 (FPR1) Antagonist | Potential treatment for neutrophilic inflammatory diseases. researchgate.net | researchgate.net |

| N-Methylphenylalanine Derivatives | General Peptide Modification | Mentioned in the context of creating anti-inflammatory peptides. google.com | google.com |

| L-Histidine hydrochloride hydrate | Antioxidant/Anti-inflammatory | Scavenges hydroxyl radicals and singlet oxygen. medchemexpress.com | medchemexpress.com |

Antitumor Drugs

N-methylation is a feature found in several natural anticancer agents and is used to improve the properties of synthetic peptide-based drugs. researchgate.net This modification can increase a peptide's resistance to enzymatic degradation and enhance its ability to cross cell membranes, leading to better bioavailability. nih.govresearchgate.net For example, an N-methylated version of the antitumor drug Somatostatin (B550006) demonstrated higher membrane permeability. nih.govresearchgate.net

Research has highlighted the efficacy of N-methylated peptides in oncology:

Thrombospondin-1 (TSP-1) Derived Peptides : N-methylated peptides that mimic TSP-1 have been shown to effectively kill malignant cells in chronic lymphocytic leukemia (CLL), including those resistant to other drugs. ashpublications.orgresearchgate.net A specific N-methylated peptide, PKT16, eliminates leukemic cells while sparing healthy cells and reduces tumor burden in animal models. ashpublications.org

Pembamide : This N-methylated linear peptide, isolated from a marine sponge, has shown cytotoxicity against human lung, colon, and breast cancer cell lines. nih.gov

General Applications : Amino acid derivatives are widely utilized as antitumor drugs, often acting as carriers to improve the solubility and delivery of these agents. jylpharm.com

Table 2: N-Methylated Peptides in Antitumor Research This table is interactive. You can sort and filter the data.

| Peptide | Cancer Type | Mechanism/Effect | Reference |

|---|---|---|---|

| N-methylated Somatostatin peptidomimetic | General Antitumor | Higher bioavailability due to increased membrane permeability. nih.govresearchgate.net | nih.govresearchgate.net |

| PKT16 (N-methylated TSP-1 derivative) | Chronic Lymphocytic Leukemia (CLL) | Induces cell death in malignant CLL cells, overcoming drug resistance. ashpublications.org | ashpublications.orgresearchgate.net |

Prevention of Amyloid Formation

The aggregation of amyloid-β (Aβ) peptides into neurotoxic oligomers and plaques is a central feature of Alzheimer's disease. nih.gov N-methylation of these peptides represents a promising therapeutic strategy to inhibit this process. nih.govresearchgate.net The introduction of an N-methyl group on the peptide backbone is thought to physically block the intermolecular and intramolecular hydrogen bonding required for the formation and stabilization of β-sheets, which are the building blocks of amyloid fibrils. nih.govresearchgate.net

Studies have demonstrated that:

N-methylated derivatives of β-amyloid can prevent the aggregation of the native peptide and reduce its associated toxicity. nih.govresearchgate.net

Specifically designed pseudo-peptides containing N-methylleucine and N-methylphenylalanine can act as "β-sheet breakers," effectively stopping the aggregation process. nih.govresearchgate.net These peptides are designed to mimic a central region of the Aβ peptide, allowing them to bind to it and halt further oligomerization. nih.gov

Table 3: N-Methylated Peptides as Amyloid Aggregation Inhibitors This table is interactive. You can sort and filter the data.

| Peptide Type | Amino Acid Composition | Proposed Mechanism | Reference |

|---|---|---|---|

| N-methylated β-amyloid derivates | Contains N-methylated versions of Aβ amino acids | Prevents fibrillogenesis and reverts amyloid formation. nih.govresearchgate.net | nih.govresearchgate.net |

Development of Vasopressin Analogues and Receptor Antagonists

The hormone vasopressin (AVP) and its analogues are crucial in regulating water balance and blood pressure. Modifying these peptides with N-methylated amino acids, including N-methylphenylalanine, has been a fruitful strategy for developing new analogues with tailored activities and for studying their structure-activity relationships. mdpi.comnih.gov

Key findings include:

Receptor Selectivity : Replacing the proline at position 7 of vasopressin with N-methyl-L-alanine resulted in analogues that were specific antidiuretic agents, losing their vasopressor (blood pressure raising) activity and their ability to bind to the V1 receptor while retaining high affinity for the V2 receptor. mdpi.comnih.gov

Potent Antagonists : The introduction of N-methylphenylalanine at positions 2 and 3 of AVP has been investigated to create receptor antagonists. nih.gov One such analogue, containing two N-Me-Phe residues, demonstrated high antipressor potency without requiring modification at position 1, opening new avenues for designing potent and selective V1a-antagonists. researchgate.net

Structure-Activity Relationships of Boc-N-Me-Phe Derivatives in Bioactive Compounds

The use of Boc-N-Me-Phe in peptide synthesis allows for the precise investigation of structure-activity relationships (SAR). The N-methyl group of the N-methylphenylalanine residue significantly influences a peptide's conformation and, consequently, its biological activity by altering its interaction with target receptors. nih.govpeptide.com

Influence of Amino Acid Residues and Hydrophilicity

The biological effect of incorporating an N-methylphenylalanine residue is highly dependent on its position within the peptide sequence and the nature of the surrounding amino acids. nih.gov The N-methyl group restricts the conformational freedom of the peptide backbone and can disrupt hydrogen bonding patterns. peptide.com

Key aspects of the SAR include:

Conformational Rigidity : The N-methyl group reduces the flexibility of the peptide backbone. peptide.com This conformational constraint can lock the peptide into a shape that is more favorable for binding to a specific receptor, often leading to increased potency and selectivity. acs.org

Disruption of Hydrogen Bonding : The methyl group on the amide nitrogen prevents it from acting as a hydrogen bond donor. peptide.com In the context of amyloid peptides, this prevents the formation of β-sheets. nih.gov In other peptides, it can alter the secondary structure and influence how the peptide interacts with its biological target. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium (B1228976) salt | Boc-N-Me-Phe-OH · DCHA |

| Actinomycin D | Dactinomycin (B1684231) |

| Somatostatin | - |

| Thrombospondin-1 | TSP-1 |

| Pembamide | - |

| Amyloid-β | Aβ |

| N-methylleucine | MeLeu |

| Vasopressin | Arginine vasopressin (AVP) |

| N-methyl-L-alanine | NMeAla |

| Clovibactin | - |

| Apidaecin | - |

| Formyl peptide receptor 1 | FPR1 |

| L-Histidine hydrochloride hydrate | - |

Stereochemistry at Chiral Centers and Biological Activity

Research on vasopressin analogues, where N-methylphenylalanine enantiomers were substituted at different positions, has shown that these residues dictate the molecule's shape, its placement within a receptor's binding cavity, and the arrangement of its aromatic side chains. acs.org The specific stereoisomer (D- or L-form) plays a crucial role. The D-configuration, as found in Boc-N-Me-D -Phe DCHA, is the mirror image of the naturally occurring L-amino acids. jylpharm.com This non-natural configuration can lead to peptides with different binding characteristics, potentially higher selectivity, and often increased resistance to enzymatic degradation, which are desirable properties in drug development. jylpharm.com

In the synthesis of rapadocin, a potent inhibitor of the nucleoside transporter ENT1, the stereochemistry of the constituent amino acids, including N-methyl phenylalanine, was found to be a dominant factor in its biological activity. nih.gov This underscores that the precise spatial orientation of the N-methylphenylalanine residue is fundamental to its pharmacological function.

| Factor | Impact on Biological Activity | Source |

|---|---|---|

| Chiral Center (D- vs. L-isomer) | The use of the non-natural D-isomer can alter binding affinity and confer resistance to enzymatic breakdown, enhancing peptide stability and therapeutic potential. | jylpharm.com |

| N-Methylation | Acts as a conformational restraint, influencing the peptide's three-dimensional structure and its interaction with receptor binding sites. | acs.org |

| Overall Molecular Shape | The stereochemistry of the N-methylphenylalanine residue is a key determinant of the final shape of the molecule, which is critical for its specific biological function and receptor recognition. | acs.orgnih.gov |

Biochemical Pathway Modulation

N-methylphenylalanine derivatives can modulate various biochemical pathways, primarily through the inhibition of key enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Inhibition of Tyrosine Hydroxylase and Phenylalanine Hydroxylase

N-methylphenylalanine derivatives, particularly α-methylphenylalanine, are recognized inhibitors of two critical enzymes: tyrosine hydroxylase and phenylalanine hydroxylase. wikipedia.org

Tyrosine Hydroxylase (TH) is the enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). umich.edunih.gov The inhibition of TH by compounds like α-methyl-para-tyrosine can lead to the depletion of these crucial neurotransmitters. wikidoc.org Studies have shown that α-methylated amino acids are generally more potent TH inhibitors than their unmethylated counterparts. umich.edu Furthermore, structural modifications, such as adding a halogen at the 3-position of the benzene (B151609) ring, can significantly increase inhibitory activity. umich.edu

Phenylalanine Hydroxylase (PAH) is the enzyme responsible for converting phenylalanine to tyrosine, the first step in phenylalanine catabolism. nih.gov A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU). nih.govmdpi.com α-Methylphenylalanine has been identified as an inhibitor of PAH. wikipedia.orgiucr.org This inhibitory action is utilized in research to create animal models of hyperphenylalaninemia, which mimics the conditions of PKU, by administering phenylalanine along with an inhibitor like α-methyl-D,L-phenylalanine. nih.gov

| Compound | Relative Inhibitory Activity | Key Finding | Source |

|---|---|---|---|

| α-Methyl-amino acids | More potent than unmethylated analogues. | The α-methyl group enhances inhibitory capacity. | umich.edu |

| 3-Halogenated-α-methylphenylalanines | I > Br > Cl > F | Inhibitory activity increases with the size of the halogen at the 3-position. | umich.edu |

| DL-α-methyl-3-iodophenylalanine | High | Demonstrates competitive inhibition with the substrate, tyrosine. | umich.edu |

| Phenylalanine | Moderate | Acts as a competitive inhibitor with the substrate, tyrosine. | umich.edu |

Role in Amino Acid Metabolism

Beyond enzyme inhibition, N-methylphenylalanine derivatives also have a distinct role in broader amino acid metabolism, particularly concerning their transport across cell membranes. The L-type amino acid transporter 1 (LAT1) is a key protein responsible for transporting large neutral amino acids, including phenylalanine, across membranes such as the blood-brain barrier. wikipedia.orgnih.gov

Interestingly, studies examining the substrate recognition of LAT1 have revealed that while many phenylalanine derivatives are transported or act as competitive inhibitors, N-methyl phenylalanine is not. nih.gov Research using a Xenopus laevis oocyte expression system showed that N-methyl phenylalanine did not inhibit the uptake of radiolabeled phenylalanine, a result that contrasted sharply with other derivatives like L-dopa and alpha-methyldopa, which were strong competitive inhibitors. nih.gov

This finding suggests that the methylation of the amino group prevents the molecule from being recognized and transported by LAT1. nih.gov This has important implications, as it indicates that N-methylated amino acids may follow different metabolic and transport pathways compared to their non-methylated counterparts. N-methylated amino acids are found naturally in various bioactive peptides, such as the immunosuppressant cyclosporine A, and their unique properties make them valuable in the design of synthetic peptides. nih.govresearchgate.net

| Compound | Effect on LAT1 | Mechanism | Source |

|---|---|---|---|

| N-methyl phenylalanine | No inhibition | Not recognized as a substrate or inhibitor by the transporter. | nih.gov |

| L-dopa | Strong inhibition | Acts as a competitive inhibitor. | nih.gov |

| alpha-methyldopa | Strong inhibition | Acts as a competitive inhibitor. | nih.gov |

| Phenylalanine methyl ester | No inhibition | A free carboxyl group is required for LAT1 recognition. | nih.gov |

Advanced Research Directions and Emerging Applications

Combinatorial Libraries of N-Methylated Peptides

The creation of large, diverse libraries of peptides containing N-methylated residues is a powerful strategy for discovering novel, high-affinity ligands for various biological targets. nih.gov The use of protected building blocks like Boc-N-Me-Phe is fundamental to these synthetic efforts, particularly in solid-phase peptide synthesis (SPPS). google.com

While chemically synthesized libraries are common, significant progress has been made in the ribosomal synthesis of N-methylated peptides. This approach allows for the generation of vast libraries (up to 10¹³ members) that can be screened using powerful display technologies. acs.org A key enabling technology is the PURE (Protein synthesis Using Recombinant elements) system, a reconstituted in vitro translation system derived from Escherichia coli. nih.gov

However, the ribosomal incorporation of N-methylated amino acids (N-Me AAs) presents challenges. The efficiency of incorporating N-Me AAs is often lower than that of their canonical counterparts. frontiersin.org This is partly due to the weaker binding affinity of N-methyl-aminoacyl-tRNAs to the elongation factor Tu (EF-Tu), which is responsible for delivering aminoacyl-tRNAs to the ribosome. researchgate.net

Recent research has focused on overcoming these limitations. Strategies include:

EF-Tu Engineering : Using variants of EF-Tu, such as EF-Sep, which has mutations in the amino acid binding pocket to reduce charge repulsion with negatively charged N-Me AAs like N-Me-Asp and N-Me-Glu. nih.gov

tRNA Engineering : Employing chimeric tRNAs with modified T-stem domains that exhibit higher intrinsic affinity for EF-Tu, thereby compensating for the weaker interaction with the N-methylated amino acid. nih.govnih.gov

System Manipulation : Utilizing an excess of pre-charged, chemically methylated tRNA in the PURE system to improve incorporation efficiency and translational fidelity. nih.govbeilstein-journals.org

These advancements have enabled the synthesis of peptides containing multiple and even consecutive N-Me AAs, a feat that brings synthetic libraries closer in complexity to natural products like cyclosporin (B1163) A. nih.govnih.gov

Once a combinatorial library of N-methylated peptides is generated, powerful in vitro selection methods are required to identify functional molecules with high affinity for a specific target. mRNA display is a prominent technique used for this purpose. acs.orgfrontiersin.org In this system, each unique peptide is covalently linked to its encoding mRNA molecule, directly connecting its phenotype (the peptide) to its genotype (the mRNA). frontiersin.org

The Random non-standard Peptide Integrated Discovery (RaPID) system is an advanced implementation of mRNA display that is particularly well-suited for N-methylated peptide libraries. nih.gov The process involves iterative rounds of selection, where the library is exposed to an immobilized target protein. nih.govfrontiersin.org

Affinity Selection : Peptides that bind to the target are retained, while non-binders are washed away.

Recovery and Amplification : The mRNA from the selected peptide-mRNA fusions is recovered, reverse-transcribed to cDNA, and amplified via PCR.

Enrichment : The amplified DNA is then used as a template for the next round of transcription and translation, enriching the library for high-affinity binders.

This method has been successfully used to identify highly modified N-methylated macrocyclic peptides with nanomolar binding affinities against protein targets. nih.govfrontiersin.org

High Incorporation Efficiency and Fidelity in Ribosomal Synthesis

Design of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net N-methylation, using precursors such as Boc-N-Me-Phe, is a widely used and effective strategy in peptidomimetic design. upc.edu

Replacing a standard proteinogenic amino acid with its N-methylated version is a subtle modification that can have profound effects on a peptide's properties. uminho.pt The primary advantage is the enhanced resistance to proteolytic degradation, as the tertiary amide bond created by N-methylation is not recognized by many proteases. upc.edugoogle.com

Other key benefits include:

Increased Lipophilicity : The methyl group increases the hydrophobicity of the peptide backbone, which can improve membrane permeability and bioavailability. uminho.ptscite.ainih.gov

Conformational Rigidity : N-methylation restricts the rotation around the Cα-N bond and can favor a cis conformation of the adjacent peptide bond, reducing the conformational flexibility of the peptide. nsf.govnih.gov This pre-organization can lead to higher binding affinity and receptor subtype selectivity. nih.gov

The table below summarizes the impact of substituting a standard amino acid with its N-methylated derivative.

| Property | Standard Peptide | N-Methylated Peptide | Research Finding |

| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolytic cleavage. upc.edugoogle.com | N-methylation of the amide bond serves to abrogate proteolytic susceptibility. google.com |

| Cell Permeability | Generally low due to high polarity. | Often increased due to higher lipophilicity and reduced H-bond donor capacity. upc.eduuminho.pt | N-methylation improves pharmacokinetic properties due to higher lipophilicity. nih.gov |

| Conformational Flexibility | High, with free rotation around bonds. | Reduced, with a higher propensity for specific secondary structures or cis-amide bonds. nsf.govnih.gov | Substitution of amide protons with methyl groups can result in conformational rigidity. nih.gov |

| Receptor Selectivity | Can be non-selective, binding to multiple receptor subtypes. | Can be significantly enhanced by locking the peptide into a receptor-specific bioactive conformation. nih.govnih.gov | Multiple N-methylation can improve receptor subtype selectivity. nih.gov |

Cyclization is another powerful strategy to constrain peptide conformation and improve stability. When combined with N-methylation, it can produce highly potent and selective peptidomimetics. mdpi.comsemanticscholar.org The incorporation of N-methylated residues like N-Me-Phe into a cyclic scaffold can fine-tune the three-dimensional structure, influencing the orientation of key side chains for receptor interaction while shielding the amide backbone from degradation. nih.govsemanticscholar.org

A notable example is Cilengitide, a cyclic RGD pentapeptide analog, where the N-methylation of a valine residue led to one of the most active and selective inhibitors for the αvβ3 integrin. nih.gov Research on somatostatin (B550006) analogues has also shown that N-methylation at specific positions within a cyclic hexapeptide can enhance receptor affinity and selectivity by reinforcing the bioactive conformation. nih.gov The synthesis of these complex molecules often relies on the stepwise incorporation of protected N-methylated amino acids during solid-phase peptide synthesis. mdpi.commedchemexpress.com

The following table showcases examples of N-methylated macrocyclic peptidomimetics and the role of the modification.

| Compound Class | N-Methylation Site(s) | Effect of N-Methylation | Reference |

| Melanotropin (MT-II) Analogues | Multiple sites (His, DPhe, Arg, Lys) | Improved receptor subtype selectivity (hMC1R). nih.gov | Selectivity is improved with every introduced N-methyl group. nih.gov |

| Somatostatin Analogues | Phe, Ala, Trp, Lys | Retained bioactive conformation, increased affinity and selectivity for sst2 receptor. nih.gov | N-methylation at Lys9 retains or increases affinity by reinforcing the bioactive conformation. nih.gov |

| Antimicrobial Peptides | Lysine | Enhanced stability in serum while maintaining or improving antimicrobial activity. mdpi.com | Substitution with N-methyl amino acids enhanced stability in serum. mdpi.com |

| β-hairpin peptidomimetics | Various residues | Synthesis of antibiotics with activity against Pseudomonas aeruginosa. medchemexpress.com | Used to synthesize peptide antibiotics with antibacterial activity. medchemexpress.com |

Substitution of Proteinogenic Amino Acids with N-Methylated Derivatives

Novel Synthetic Routes and Biocatalytic Preparations for N-Methylated Amino Acids

The increasing demand for N-methylated amino acids as building blocks for peptidomimetics has driven innovation in their synthesis. researchgate.net While many common derivatives are commercially available, custom or large-scale synthesis requires efficient and reliable methods.

Traditional chemical synthesis often involves a three-step process: protection of the primary amine, methylation, and deprotection. google.com Various methods have been developed, including:

Reductive Amination : Reacting an amino acid with formaldehyde (B43269) followed by reduction. researchgate.net

Alkylation of Sulfonamides : Protecting the amine as a sulfonamide (e.g., nosyl group), which can be deprotonated and alkylated, followed by selective deprotection. researchgate.net

Ring-opening of Oxazolidinones : A method that can provide N-methylated amino acids from their parent amino acid. semanticscholar.orgresearchgate.net

While effective, these chemical routes can suffer from drawbacks such as the use of toxic reagents (e.g., methyl iodide), harsh reaction conditions, over-methylation, and potential racemization. researchgate.netresearchgate.net

To address these issues, biocatalytic and fermentative routes have emerged as attractive, greener alternatives. scite.airesearchgate.net These methods leverage enzymes or whole-cell systems to produce enantiomerically pure N-methylated amino acids. researchgate.net Recent breakthroughs include:

Whole-Cell Biocatalysis : Engineering strains of bacteria like Corynebacterium glutamicum to produce N-methylated amino acids directly from simple sugars and methylamine. scite.ainih.gov For example, a strain expressing an N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida was able to produce N-methyl-L-alanine at high titers. nih.gov This approach has also been used for the production of N-methyl-l-phenylalanine from phenylpyruvate. uminho.pt

Enzymatic Synthesis : Utilizing isolated enzymes such as N-methyltransferases, dehydrogenases, or imine reductases to catalyze the N-methylation of amino acids. researchgate.net These biocatalytic routes offer high stereoselectivity under mild conditions, avoiding many of the pitfalls of traditional chemical synthesis. scite.airesearchgate.net

| Synthesis Approach | Description | Advantages | Disadvantages |

| Chemical Synthesis | Multi-step processes involving protection, alkylation (e.g., with methyl iodide), and deprotection. google.comnih.gov | Well-established, versatile for various amino acids. | Can use toxic/harsh reagents, risk of racemization and over-methylation. researchgate.netresearchgate.net |

| Biocatalysis (Enzymatic) | Use of isolated enzymes (e.g., N-methyltransferases, imine reductases) to perform the methylation step. researchgate.net | High stereoselectivity, mild reaction conditions, greener process. researchgate.net | May require expensive co-factors, enzyme availability can be limited. scite.ai |

| Biocatalysis (Fermentation) | Use of engineered microorganisms to produce N-methylated amino acids from simple feedstocks (e.g., sugars). nih.govnih.gov | Sustainable, one-step process from inexpensive raw materials. scite.ainih.gov | Strain development can be complex, optimization of titers is required. nih.gov |

Integration of Boc-N-Me-Phe DCHA in Material Science for Functional Polymers

The protected amino acid this compound serves as a pivotal starting material in the advanced synthesis of functional polymers, specifically N-methylated polypeptides. These polymers are at the forefront of materials science research due to their unique combination of properties inherited from both biological and synthetic molecules. The integration of the N-methyl-L-phenylalanine moiety into a polymer backbone imparts specific characteristics that are highly desirable for biomedical and nanotechnological applications.

The primary route to integrating this amino acid into a polymer is through the synthesis of N-methylated polypeptides. The N-methylation of the amide bond in the peptide backbone is a critical modification that enhances resistance to enzymatic degradation and provides control over the polymer's conformational structure. researchgate.netmdpi.com This stability is a significant advantage for materials intended for use in biological environments.

The most established method for creating these polymers is the ring-opening polymerization (ROP) of α-amino acid N-carboxy anhydrides (NCAs). rsc.org The process for incorporating N-methyl-L-phenylalanine involves several key stages:

Monomer Synthesis: The Boc-N-Me-Phe-OH free acid is generated from its DCHA salt. This precursor is then converted into its corresponding N-carboxy anhydride (B1165640) (NCA) monomer. This step is crucial as the NCA is the reactive species required for polymerization.

Polymerization: The ROP of the N-methyl-L-phenylalanine-NCA is initiated. The conditions of this polymerization, such as the choice of initiator and solvent polarity, are critical variables. rsc.org Research into the ROP of N-methylated NCAs has shown that steric factors, both from the amino acid side chain (the benzyl (B1604629) group of phenylalanine) and the initiator, play a more significant role than electronic effects in controlling the polymerization process and the properties of the resulting polymer. rsc.org

Structural Control: The inclusion of N-methylated residues like N-methyl-L-phenylalanine can direct the polymer to adopt stable secondary structures, such as helical conformations, in solution. rsc.org This ability to pre-determine the three-dimensional structure of the polymer is a key aspect of designing functional materials.

The resulting N-methylated polymers, sometimes referred to as polypeptoids, exhibit a range of valuable properties for material science applications. These include enhanced solubility, significant resistance to protein fouling, low cellular toxicity, and a lack of immunogenic response. researchgate.net These characteristics make them prime candidates for developing smart materials such as drug delivery systems, tissue engineering scaffolds, and advanced surface coatings.

| Polymerization Parameter | Influence on N-Methylated Polypeptide Synthesis |

| Monomer Structure | The steric bulk of the N-methyl-phenylalanine side chain significantly affects polymerization kinetics and polymer properties. rsc.org |

| Initiator | The steric demand of the initiator (e.g., neopentyl amine vs. n-butyl amine) influences the control over the polymerization process. rsc.org |

| Solvent Polarity | Solvents like DMF and DCM are studied to optimize polymerization conditions for N-methylated NCAs. rsc.org |

Analytical Applications in Complex Mixture Separation and Identification

This compound and its derivatives are valuable tools in the field of analytical chemistry, particularly for the separation and identification of components within complex mixtures. Its applications are most prominent in chromatography and mass spectrometry.

Chiral Chromatography:

A significant analytical application of this compound is in chiral separation, a process crucial for the pharmaceutical industry to isolate specific enantiomers of a drug, as different enantiomers can have vastly different biological activities. chemimpex.com The inherent chirality of the N-methyl-L-phenylalanine core makes this compound and polymers derived from it effective in distinguishing between enantiomers.

This is often achieved through High-Performance Liquid Chromatography (HPLC) using two main strategies:

Chiral Stationary Phases (CSPs): While not made directly from the monomer itself, polymers incorporating chiral units similar to N-methyl-phenylalanine are used to create CSPs. For example, cellulose (B213188) phenyl carbamate (B1207046) derivatives are common CSPs where the helical structure of the polymer and the presence of phenyl groups create a chiral environment. phenomenex.com This environment allows for differential interactions (e.g., hydrogen bonding, π-π interactions) with the enantiomers in a mixture, leading to their separation. phenomenex.com

Chiral Derivatizing Agents (CDAs): Chiral molecules can be used to react with a racemic mixture, converting the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov After deprotection of the Boc group and conversion from the DCHA salt, the resulting N-methyl-L-phenylalanine can, in principle, be used as a CDA, reacting with racemic mixtures (e.g., other amino acids or amines) to facilitate their separation and quantification.

Mass Spectrometry:

In modern analytical workflows, particularly in proteomics and peptidomimetics, mass spectrometry (MS) is an indispensable tool for identification and characterization. This compound plays a role in the synthesis of the peptides and peptide-based molecules that are subsequently analyzed. The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), where it temporarily protects the amine group during peptide chain elongation. sigmaaldrich.compeptide.com

Once the desired peptide containing an N-methyl-L-phenylalanine residue is synthesized, it is cleaved from the solid support, and all protecting groups, including the Boc group, are removed. The final product is then often characterized using techniques like MALDI-TOF MS to verify its molecular weight and purity. mdpi.comresearchgate.net For instance, in complex analytical methods like Carbohydrate Recognition Domain Excision-Mass Spectrometry (CREDEX-MS), which aims to identify the binding sites of proteins, custom peptides are synthesized using building blocks like Boc-protected amino acids to serve as probes. mdpi.com The precise identification of these synthetic probes and their interaction fragments by mass spectrometry is key to the success of the experiment.

| Analytical Technique | Application of this compound | Research Finding |

| Chiral HPLC | Used as a building block for materials involved in chiral resolution processes. chemimpex.com | Enables the separation of enantiomers, which is critical for producing pure and effective pharmaceutical compounds. chemimpex.com |

| Mass Spectrometry | Serves as a protected building block in the synthesis of peptides for subsequent MS analysis. peptide.com | Allows for the unambiguous characterization and identification of synthesized peptides containing N-methylated amino acids. peptide.commdpi.com |

Q & A

Q. How to design a study investigating this compound’s role in peptide backbone rigidity?

- Methodological Answer :

- Control Variables : Compare N-Me-Phe vs. Phe-containing peptides via CD and X-ray crystallography.

- Temperature-Dependent NMR : Measure -coupling constants to assess conformational flexibility.

- MD Simulations : Correlate experimental data with predicted energy barriers for rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.